molecular formula C38H73NO8 B10828194 [3-[3-(2-methoxyethoxy)propylcarbamoyloxy]-2-tetradecanoyloxypropyl] tetradecanoate

[3-[3-(2-methoxyethoxy)propylcarbamoyloxy]-2-tetradecanoyloxypropyl] tetradecanoate

Cat. No.: B10828194
M. Wt: 672.0 g/mol
InChI Key: YWYMLVACUCXAEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

PEG2000-C-DMG is synthesized through the PEGylation of myristoyl diglyceride. The process involves the attachment of polyethylene glycol (PEG) chains to the diglyceride molecule. The reaction typically occurs in the presence of a catalyst and under controlled temperature and pH conditions to ensure the successful attachment of the PEG chains .

Industrial Production Methods

In industrial settings, PEG2000-C-DMG is produced by dissolving myristoyl diglyceride in a suitable solvent, such as ethanol or chloroform. The PEGylation reaction is then initiated by adding the PEG reagent and a catalyst. The mixture is stirred and heated to the desired temperature, and the reaction is monitored until completion. The final product is purified through filtration and solvent evaporation .

Chemical Reactions Analysis

Types of Reactions

PEG2000-C-DMG undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

PEG2000-C-DMG has numerous scientific research applications, including:

Mechanism of Action

PEG2000-C-DMG exerts its effects by forming stable lipid nanoparticles that encapsulate therapeutic agents. The polyethylene glycol chains provide steric stabilization, preventing aggregation and opsonization by serum proteins. This enhances the circulation time and bioavailability of the encapsulated agents. The compound targets the 3’ untranslated region of transthyretin mRNA, reducing the production of mutant and wild-type transthyretin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PEG2000-C-DMG is unique due to its specific PEGylation, which provides enhanced stability and circulation time compared to other lipids. Its ability to reduce the production of transthyretin makes it particularly valuable in therapeutic applications .

Properties

Molecular Formula

C38H73NO8

Molecular Weight

672.0 g/mol

IUPAC Name

[3-[3-(2-methoxyethoxy)propylcarbamoyloxy]-2-tetradecanoyloxypropyl] tetradecanoate

InChI

InChI=1S/C38H73NO8/c1-4-6-8-10-12-14-16-18-20-22-24-27-36(40)45-33-35(34-46-38(42)39-29-26-30-44-32-31-43-3)47-37(41)28-25-23-21-19-17-15-13-11-9-7-5-2/h35H,4-34H2,1-3H3,(H,39,42)

InChI Key

YWYMLVACUCXAEC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)NCCCOCCOC)OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

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